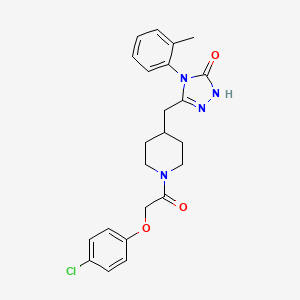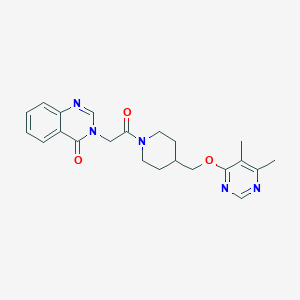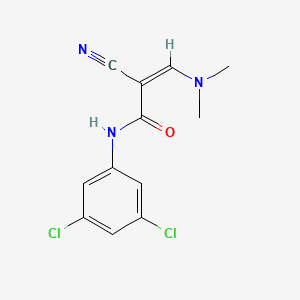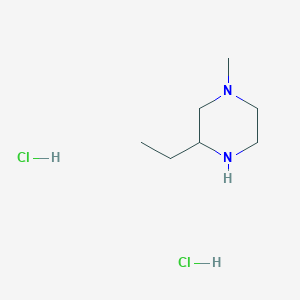![molecular formula C11H11N3S2 B2495876 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097898-51-4](/img/structure/B2495876.png)
5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyrimidines are a class of organic compounds that are structural analogs of purines . They are important and widely represented in medicinal chemistry due to their various biological activities . They have been known to exhibit valuable pharmacological properties such as antiviral, antioxidant, and antimalarial activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of a tetrahydrobenzo[b]thiophene derivative with benzoylisothiocyanate to give an N-benzoylthiourea derivative. This derivative then undergoes cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Molecular Structure Analysis
Thieno[2,3-d]pyrimidines are structural analogs of purines, which means they have a similar ring structure. The thieno[2,3-d]pyrimidine core consists of a pyrimidine ring fused with a thiophene ring .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Aplicaciones Científicas De Investigación
Anticancer Properties
Thieno[2,3-d]pyrimidine derivatives have garnered attention due to their structural resemblance to purine bases. In the context of cancer research, these compounds exhibit promising anticancer activities. Specifically, 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane has demonstrated potential as an anticancer agent. Researchers have observed its ability to inhibit tumor growth and induce apoptosis in cancer cells . Further investigations into its mechanism of action and specific targets are ongoing.
Antibacterial Applications
The compound’s thieno[2,3-d]pyrimidine scaffold also lends itself to antibacterial research. It shows activity against bacterial strains, making it a candidate for developing novel antibiotics. Researchers are exploring its interactions with bacterial enzymes and cell membranes to understand its antibacterial mechanisms .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Thieno[2,3-d]pyrimidine derivatives, including our compound of interest, exhibit anti-inflammatory properties. By modulating inflammatory pathways, they may contribute to the development of anti-inflammatory drugs .
Antiviral Potential
Viruses remain a global health concern. Preliminary studies suggest that 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane possesses antiviral activity. Researchers are investigating its effects against specific viruses, aiming to uncover potential therapeutic applications .
Antimalarial Agents
Malaria remains a significant health burden in many regions. Interestingly, thieno[2,3-d]pyrimidine scaffolds have been proposed as models for antimalarial drug development. Our compound’s unique structure may serve as a starting point for designing effective antimalarial agents .
Histone Deacetylase Inhibition
Histone deacetylase (HDAC) inhibitors hold promise in treating neurodegenerative diseases and cancer. Although not directly reported for our compound, related 2,5-imidazolidinedione derivatives have been explored as selective HDAC6 inhibitors . Investigating whether our compound exhibits similar HDAC inhibitory activity could be a fascinating avenue for future research.
Safety and Hazards
Direcciones Futuras
Thieno[2,3-d]pyrimidines continue to attract considerable interest in medicinal chemistry due to their structural relationship with the purine base and therapeutic potential . Future research may focus on developing new thieno[2,3-d]pyrimidine derivatives with improved pharmacological properties and exploring their potential uses in treating various diseases .
Mecanismo De Acción
Target of Action
The primary targets of 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane are a variety of enzymes such as kinases and phosphodiesterases . These enzymes play crucial roles in cellular signaling pathways, regulating various biological processes including cell growth, differentiation, and metabolism .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, potentially inhibiting their activity . This interaction can lead to changes in the signaling pathways regulated by these enzymes, affecting the cellular processes they control .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways regulated by kinases and phosphodiesterases . These could include pathways involved in cell growth and differentiation, immune response, and various metabolic processes .
Pharmacokinetics
In silico adme profiling suggests that it has drug-like properties with a very low toxic effect . This indicates that the compound may have good bioavailability, although further studies are needed to confirm this .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific enzymes it targets and the pathways these enzymes regulate . For example, if the compound inhibits kinases involved in cell growth, it could potentially slow down or stop the growth of cells . Similarly, if it targets phosphodiesterases involved in immune response, it could modulate the immune system .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects . Additionally, the compound’s stability could be affected by factors such as light, heat, and humidity .
Propiedades
IUPAC Name |
4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S2/c1-2-15-11-9(1)10(12-6-13-11)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYJJGYZNIVIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)

![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2495799.png)
![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/no-structure.png)
![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)
![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)


![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)


![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2495812.png)